12-(4-Benzylphenoxy)dodecyl 4-benzoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(4-Benzylphenoxy)dodecyl 4-benzoylbenzoate is a complex organic compound characterized by its unique structure, which includes benzylphenoxy and benzoylbenzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-Benzylphenoxy)dodecyl 4-benzoylbenzoate typically involves the esterification of 4-benzoylbenzoic acid with 12-(4-benzylphenoxy)dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
12-(4-Benzylphenoxy)dodecyl 4-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted benzylphenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
12-(4-Benzylphenoxy)dodecyl 4-benzoylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and photochemical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings
Wirkmechanismus
The mechanism of action of 12-(4-Benzylphenoxy)dodecyl 4-benzoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylbenzoate group can participate in photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the benzylphenoxy group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzoylbenzoic acid: A precursor in the synthesis of 12-(4-Benzylphenoxy)dodecyl 4-benzoylbenzoate.
12-(4-Benzylphenoxy)dodecanol: Another precursor used in the synthesis.
Benzylphenoxy derivatives: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its combination of benzylphenoxy and benzoylbenzoate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
163124-14-9 |
---|---|
Molekularformel |
C39H44O4 |
Molekulargewicht |
576.8 g/mol |
IUPAC-Name |
12-(4-benzylphenoxy)dodecyl 4-benzoylbenzoate |
InChI |
InChI=1S/C39H44O4/c40-38(34-19-13-10-14-20-34)35-23-25-36(26-24-35)39(41)43-30-16-8-6-4-2-1-3-5-7-15-29-42-37-27-21-33(22-28-37)31-32-17-11-9-12-18-32/h9-14,17-28H,1-8,15-16,29-31H2 |
InChI-Schlüssel |
WAXUJZGTOSNXPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCCCCCCCCCCCOC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.